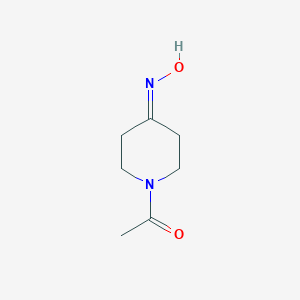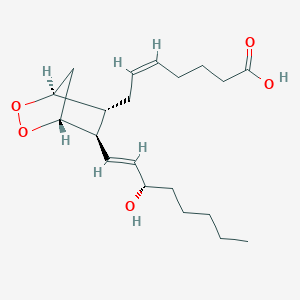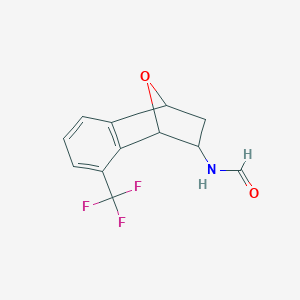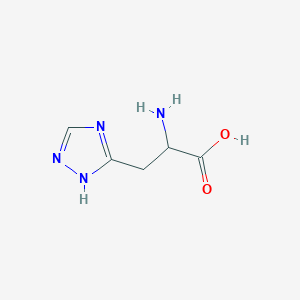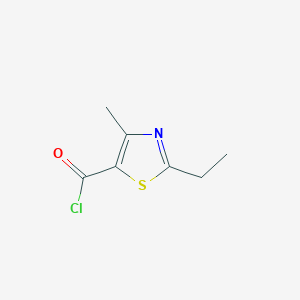
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of tetrazolium chloride, which is often used in biological research . Tetrazolium salts are typically used as electron acceptors in cell viability assays .
Synthesis Analysis
While specific synthesis methods for “2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride” were not found, similar compounds such as 2,3-bis(4-fluorophenyl)propanoyl chloride have been synthesized from fluorinated aniline and dialdehyde . Another related compound, 2,3-bis(4-chlorophenyl)acrylonitrile, was synthesized from 2-(4-fluorophenyl)acetonitrile and 4-fluorobenzaldehyde .Scientific Research Applications
Antihistamine Potential
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride shows promise in antihistamine research, evidenced by its effectiveness in attenuating anaphylactic responses and preventing mucus formation in animal models. Its potential utility in allergic conditions, particularly in asthma where bronchorrhea or mucus plugging is problematic, has been noted, as it does not induce sedation or autonomic responses at effective doses (Nolan et al., 1990).
Chemopreventive Effects
Studies have indicated that compounds related to 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride, particularly those with bioactive nuclei like 2-aminopyrimidine and thiazolidin-4-one, have chemopreventive potential. They have shown efficacy in suppressing oral carcinogenesis and modulating biomarkers like lipid peroxidation and glutathione levels, suggesting a role in cancer prevention (Thanusu et al., 2011).
Neuroprotection and Cerebroprotection
There's significant research indicating the neuroprotective and cerebroprotective effects of compounds structurally similar to 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride. These compounds have demonstrated effectiveness in reducing cerebral infarction and improving behavioral and cognitive dysfunctions in animal models, indicating potential in treating cerebral ischemia and related conditions (Tamura et al., 2001).
Imaging and Diagnostic Applications
Certain derivatives of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride have shown potential in medical imaging, particularly in positron emission tomography (PET) for imaging brain cyclooxygenase-1 (COX-1). This highlights its potential in diagnosing and studying neuroinflammation and other brain-related conditions (Shrestha et al., 2018).
Evaluation of Tissue Viability
The compound is used in the evaluation of tissue viability, especially in measuring the general bioactivity of microbial communities in soil or sediment. Tetrazolium salts derived from it, when reduced to their respective tetrazolium formazan, serve as a measure of electron transport system (ETS) activity in various environmental samples (Trevors Jt, 1984).
properties
IUPAC Name |
2,3-bis(4-fluorophenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDGDYWQWVOCFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride | |
CAS RN |
135788-09-9 |
Source


|
| Record name | 2H-Tetrazolium, 2,3-bis(4-fluorophenyl)-5-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135788-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




